Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
Chemistry: In chemistry, Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of new biological pathways and interactions.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be evaluated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. Its chemical properties may contribute to the creation of innovative products with enhanced performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. The process may include:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step involves the attachment of the benzyl group to the thiophene ring, often using a Friedel-Crafts acylation reaction.
Esterification: The final step involves converting the carboxylic acid groups into esters using an alcohol, such as ethanol, in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Mechanism of Action
The mechanism by which Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Benzamide derivatives: These compounds share the benzamide moiety but differ in their thiophene and ester groups.
Thiophene derivatives: Other thiophene-based compounds may have different substituents or functional groups.
Ester derivatives: Compounds with similar ester functionalities but different core structures.
Uniqueness: Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate stands out due to its specific combination of benzyl, thiophene, and ester groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFOZNIZDSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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